2-Chloro-5,7-dimethylquinoline

Descripción

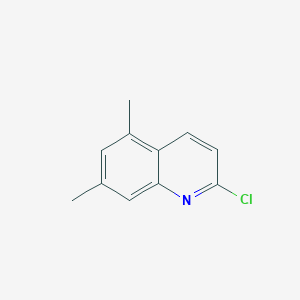

2-Chloro-5,7-dimethylquinoline is a quinoline derivative featuring a chlorine atom at position 2 and methyl groups at positions 5 and 7 on the fused benzene-pyridine ring system. Quinoline derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties, which are modulated by substituent positions and electronic effects .

Propiedades

IUPAC Name |

2-chloro-5,7-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUZVJFWPWCUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=NC2=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Halogenation of 5,7-Dimethylquinoline

One classical approach to prepare this compound is the selective halogenation of 5,7-dimethylquinoline at the 2-position using a chlorine-containing halogenating agent. The process involves:

- Starting material: 5,7-dimethylquinoline.

- Halogenating agent: Suitable chlorine sources (e.g., N-chlorosuccinimide, phosphorus pentachloride, or chlorine gas).

- Reaction conditions: Controlled temperature and time to avoid side reactions and over-chlorination.

- Outcome: Introduction of chlorine selectively at the 2-position of the quinoline ring.

Key considerations include the electronic and steric effects of the methyl groups at positions 5 and 7, which influence regioselectivity and reaction rates. Reaction temperature and halogenating agent stoichiometry are critical parameters to optimize yield and purity.

After halogenation, further functionalization such as formylation at the 3-position can be conducted to obtain derivatives like this compound-3-carbaldehyde if desired.

Multi-Step Synthesis via Quinoline Ring Construction

An alternative method involves constructing the quinoline ring with the desired substituents already incorporated. This synthetic route includes:

- Starting from appropriately substituted aromatic compounds.

- Performing condensation and cyclization reactions to build the quinoline core.

- Introducing methyl groups at the 5 and 7 positions during ring construction.

- Subsequent halogenation at the 2-position.

Though more complex, this route allows for precise control over substitution patterns and can lead to higher purity and yield if reaction conditions are finely tuned.

Metal-Catalyzed Coupling and Functionalization

Modern synthetic strategies employ metal-catalyzed reactions to assemble and functionalize the quinoline ring system:

- Catalysts: Transition metals such as palladium, copper, or nickel.

- Ligands and reaction environment: Carefully selected to promote selective coupling and halogenation.

- Mechanism: Catalytic cycles facilitate C–H activation, coupling, and halogen introduction.

- Advantages: High efficiency, selectivity, and potential for milder reaction conditions.

This method requires precise control of reaction parameters but offers significant advantages in scalability and selectivity.

Detailed Synthetic Procedure Example for this compound-3-carbaldehyde

Although the focus is on this compound, the preparation of its 3-formyl derivative is closely related and informative.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Halogenation | 5,7-dimethylquinoline + chlorine-containing agent | Chlorination at 2-position under controlled temperature and time to avoid side reactions |

| 2. Formylation | Halogenated intermediate + formylation reagent (e.g., Vilsmeier-Haack reagent) | Introduction of formyl group at 3-position |

| 3. Purification | Crystallization or chromatographic methods | Isolation of pure this compound-3-carbaldehyde |

This sequence highlights the importance of stepwise functionalization and reaction condition optimization to achieve the target compound with high purity and yield.

Comparative Analysis of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-5,7-dimethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

- Substitution reactions can yield various substituted quinoline derivatives.

- Oxidation reactions can produce quinoline N-oxides.

- Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Aplicaciones Científicas De Investigación

2-Chloro-5,7-dimethylquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for synthesizing more complex quinoline derivatives.

Biology: The compound is used in studies related to its antimicrobial and antifungal properties.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5,7-dimethylquinoline involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or disrupt microbial DNA . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Positioning and Electronic Effects

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions. Key comparisons include:

5,7-Dichloro-8-hydroxy-2-methylquinoline (BCM)

- Structure : Dichloro (positions 5,7), hydroxy (position 8), and methyl (position 2) groups.

- Properties : The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents. BCM exhibits antiseptic and antifungal activity .

- Contrast: Compared to 2-Chloro-5,7-dimethylquinoline, BCM’s additional chlorine and hydroxyl groups likely reduce lipophilicity (LogP) and alter target binding.

2-Chloro-3,5,7-trimethylquinoline

- Structure : Chloro (position 2) and three methyl groups (positions 3,5,7).

- Properties: Higher LogP (3.50) due to three methyl groups, suggesting enhanced membrane permeability.

- Contrast: The additional methyl group at position 3 in this compound may sterically hinder interactions compared to this compound.

4-Chloro-6,7-dimethoxyquinoline

- Structure : Chloro (position 4) and methoxy groups (positions 6,7).

- Properties: Methoxy groups increase solubility in polar solvents (e.g., methanol) due to their electron-donating nature. Synthesized via POCl3 reflux, a common method for introducing chlorine .

- Contrast: The methoxy groups in this derivative likely result in higher aqueous solubility than this compound’s methyl substituents.

2-Bromo-4,7-dimethylquinoline

- Structure : Bromo (position 2) and methyl groups (positions 4,7).

- Properties: Bromine’s larger atomic radius compared to chlorine may enhance halogen bonding but reduce electrophilicity.

Physicochemical Properties (Extrapolated Data)

| Compound | Molecular Formula | LogP* | PSA* (Ų) | Key Substituents |

|---|---|---|---|---|

| This compound | C11H10ClN | ~3.0 | ~12.5 | Cl (C2), CH3 (C5, C7) |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | C10H7Cl2NO | ~2.5 | ~33.1 | Cl (C5, C7), OH (C8), CH3 (C2) |

| 2-Chloro-3,5,7-trimethylquinoline | C12H12ClN | 3.50 | 12.47 | Cl (C2), CH3 (C3, C5, C7) |

| 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | ~2.8 | ~35.6 | Cl (C4), OCH3 (C6, C7) |

*LogP and PSA values estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Chloro-5,7-dimethylquinoline, and how can purity be validated?

- Methodology :

- Synthesis : A common route involves chlorination of the parent quinoline derivative using POCl₃ under reflux conditions. For example, 6,7-dimethoxynaphthalen-1-ol reacts with excess POCl₃ at 100–120°C for 6 hours, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1) .

- Purity Validation : Use reversed-phase HPLC (C18 column) to confirm ≥99% purity. Crystallization via slow evaporation of methanol yields diffraction-quality crystals for structural validation .

Q. How is X-ray diffraction (XRD) applied to determine the molecular geometry of this compound?

- Methodology :

- Data Collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 296 K .

- Refinement : Employ SHELXL for structure refinement. Anisotropic displacement parameters for non-H atoms and riding models for H atoms (C–H = 0.93–0.97 Å) ensure accurate geometry .

- Validation : Check for intramolecular interactions (e.g., C–H⋯Cl) and planarity deviations (<0.1 Å from the quinoline plane) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

- Methodology :

- Multi-Software Cross-Validation : Compare SHELXL-refined structures with outputs from programs like OLEX2 or Phenix. Discrepancies in bond lengths (>0.02 Å) or angles (>2°) warrant re-examination of data integration (e.g., using SAINT) .

- Twinned Data Handling : For high-resolution macromolecular datasets, use SHELXPRO to refine twin laws and partition overlapping reflections .

Q. What computational strategies predict the biological targets of this compound derivatives?

- Methodology :

- Docking Studies : Use SMILES strings (e.g.,

CC1=CC2=C(C=CC(=C2)Cl)N=C1C) from PubChem to model interactions with enzymes (e.g., kinases) in AutoDock Vina. Validate with molecular dynamics simulations (NAMD/GROMACS) . - Retrosynthesis Planning : Apply AI tools (e.g., Reaxys or Pistachio models) to design analogs with enhanced bioactivity. Prioritize substituents at C-5 and C-7 for antimicrobial optimization .

Q. How do substituent variations (e.g., methyl vs. methoxy groups) impact biological activity?

- Methodology :

- Comparative SAR Analysis : Synthesize analogs (e.g., 5,7-difluoro or 8-methoxy derivatives) and test against bacterial models (e.g., E. coli MIC assays). Correlate logP (e.g., 3.2 for methyl vs. 2.8 for methoxy) with membrane permeability .

- Mechanistic Probes : Use fluorescence quenching or SPR to study binding to DNA gyrase. Methyl groups enhance hydrophobic interactions, while methoxy groups may hinder ATP-binding pocket access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.